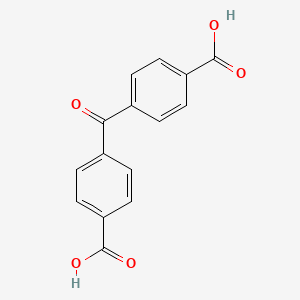

4,4'-Carbonyldibenzoic Acid

Descripción

Significance of Dicarboxylic Acid Linkers in Coordination Chemistry and Materials Science

Dicarboxylic acids are a cornerstone in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their versatile and predictable bonding behavior. rsc.org These organic molecules contain two carboxyl groups (-COOH) that can coordinate with metal ions or clusters, acting as bridges or "linkers" to form extended one-, two-, or three-dimensional networks. rsc.orgub.edu The significance of aromatic dicarboxylic acids, such as 4,4'-Carbonyldibenzoic acid, lies in several key attributes:

Structural Rigidity and Diversity: The aromatic backbone of these linkers provides rigidity, which is crucial for creating robust and porous frameworks with high thermal and chemical stability. nih.gov The geometry of the linker, including the distance and angle between the two carboxyl groups, dictates the topology and dimensionality of the resulting coordination polymer. rsc.org

Tunable Properties: The functionality of the resulting materials can be fine-tuned by modifying the organic linker. rsc.org For instance, the introduction of different functional groups onto the aromatic ring can alter the electronic properties, leading to materials with specific catalytic or luminescent characteristics. rsc.org

Multiple Coordination Modes: The carboxylate groups can coordinate to metal centers in various modes (e.g., monodentate, bidentate, bridging), which contributes to the vast structural diversity observed in coordination polymers. rsc.org This adaptability allows for the construction of a wide array of network topologies from a single type of linker. rsc.org

Porosity and Surface Area: The use of dicarboxylic acid linkers is fundamental to the design of MOFs with high porosity and large surface areas. nih.gov These properties are essential for applications such as gas storage, separation, and heterogeneous catalysis. researchgate.netmdpi.com

The ability to systematically vary the length, rigidity, and functionality of dicarboxylic acid linkers provides chemists with a powerful tool for "crystal engineering," enabling the rational design of materials with desired properties. rsc.org

Historical Context and Evolution of Research on this compound Systems

The study of coordination polymers has a history that predates the surge of interest in metal-organic frameworks. However, the evolution of research specifically on systems involving this compound is closely intertwined with the rise of MOF chemistry. While the synthesis of the compound itself, also known as benzophenone-4,4'-dicarboxylic acid, has been known for a considerable time, its application as a linker in advanced materials gained significant traction in the late 20th and early 21st centuries.

The initial decades of coordination polymer research focused on understanding the fundamental principles of self-assembly and the resulting structures. The major breakthrough in the late 1990s with the development of highly porous and stable MOFs, such as MOF-5, catalyzed an explosion of research into new organic linkers. berkeley.edu Scientists began to explore a vast library of dicarboxylic acids to create frameworks with novel topologies and functionalities.

In this context, this compound presented itself as an attractive candidate. Its V-shaped geometry, a consequence of the central carbonyl group, offered the potential to form different and more complex network structures compared to linear linkers like terephthalic acid. The presence of the ketone functional group also opened up possibilities for post-synthetic modification, further enhancing the potential applications of the resulting materials. Early investigations focused on synthesizing and characterizing the coordination polymers formed with various transition metals, determining their crystal structures and thermal stability. As the field matured, the research focus shifted towards exploring the functional aspects of these materials, such as their catalytic activity and luminescent properties.

Scope and Research Objectives of the Academic Study of this compound

The academic study of this compound is primarily driven by the goal of developing new functional materials with tailored properties. The main research objectives can be broadly categorized as follows:

Synthesis of Novel Topologies: A significant area of research is dedicated to the synthesis of new coordination polymers and MOFs with unique network topologies. rsc.orgrsc.org By carefully selecting the metal ions, reaction conditions (e.g., solvents, temperature), and auxiliary ligands, researchers aim to control the self-assembly process to create frameworks with desired pore sizes and shapes.

Development of Porous Materials for Gas Storage and Separation: The inherent porosity of MOFs makes them promising candidates for the storage of gases like hydrogen and methane (B114726), as well as for the separation of gas mixtures. Research in this area focuses on designing MOFs with high surface areas and specific pore environments that can selectively adsorb certain gas molecules. mdpi.com

Heterogeneous Catalysis: MOFs constructed from this compound are being extensively investigated as heterogeneous catalysts. rsc.orgsci-hub.st The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce catalytically active sites. Research objectives include developing catalysts for various organic transformations, such as Knoevenagel condensations, oxidations, and cycloaddition reactions. rsc.orgresearchgate.netresearchgate.net

Luminescent Materials for Sensing and Optoelectronics: Another major research thrust is the development of luminescent MOFs (LMOFs). researchgate.netrsc.org The luminescence can originate from the organic linker itself, the metal ion, or from guest molecules incorporated within the pores. nih.gov These LMOFs are being explored for applications in chemical sensing, where the luminescence changes upon interaction with specific analytes, and in the development of new optical and electronic devices. nih.gov

The following table provides a summary of representative research findings on MOFs and coordination polymers, illustrating the scope of academic inquiry in this field.

| Material | Metal Ion(s) | Organic Linker(s) | Key Finding/Application |

| [Cd3(L)2(H2O)4]·(guest) | Cd(II) | H3L | 2D layered structure with strong blue photoluminescence. rsc.org |

| [Mn3(L)2(DMF)2(H2O)2]·(guest) | Mn(II) | H3L | Doubly-interpenetrating 3D network. rsc.org |

| Pb(BDC)0.16(BDC-NH2)0.04 | Pb(II) | BDC, BDC-NH2 | Heterogeneous catalyst for Knoevenagel–Doebner reaction. rsc.org |

| Ni-BPDC-MOF | Ni(II) | BPDC | Tunable pore size for supercapacitor applications. nih.gov |

| TMU-34 | Zn(II) | H2OBA, H2DPT | Highly selective luminescent sensor for 2,4,6-Trinitrophenol. nih.gov |

| IRMOF-77 | Zn(II), Pd(II) | L1** | Covalently linked organometallic complexes within a MOF for catalysis. berkeley.edu |

*H3L = 4,4′,4′′-(((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid **L1 = A functionalized dicarboxylic acid containing an N-heterocyclic carbene-palladium complex

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWXDOYPCWFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343601 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

964-68-1 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4,4'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Carbonyldibenzoic Acid and Its Derivatives

Established Synthetic Pathways for Aromatic Dicarboxylic Acids

The synthesis of aromatic dicarboxylic acids can be achieved through several established methodologies. One of the most common and direct routes is the oxidation of dialkyl-substituted aromatic compounds. For instance, a precursor such as 4,4'-ditolylmethane can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) to yield 4,4'-Carbonyldibenzoic acid.

Another widely employed method is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with a dicarboxylic acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). For the synthesis of this compound, a variation of this method involves the reaction of phosgene (B1210022) (COCl2) or a phosgene equivalent with two equivalents of a benzoic acid derivative. Alternatively, the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) can be employed. For example, the acylation of toluene (B28343) with 4-toluoyl chloride, followed by oxidation of the methyl groups, provides a pathway to the target molecule.

Palladium-catalyzed carbonylation reactions have also emerged as a powerful tool for the synthesis of aromatic carboxylic acids. These methods often involve the coupling of an aryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. While not the most direct route to this compound, this methodology can be applied to the synthesis of its precursors.

Targeted Synthesis of this compound Precursors and Analogues

The targeted synthesis of precursors is a crucial step in the multi-step synthesis of this compound. A key precursor is 4,4'-dimethyldiphenylmethane, which can be synthesized via the Friedel-Crafts alkylation of toluene with a suitable methylene (B1212753) source, such as formaldehyde (B43269) or dichloromethane, in the presence of an acid catalyst. Subsequent oxidation of the methyl groups yields the desired dicarboxylic acid.

The synthesis of analogues of this compound, such as 4,4'-difluorobenzophenone (B49673), provides insight into the synthetic strategies applicable to the target compound. One route to 4,4'-difluorobenzophenone involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride, catalyzed by aluminum chloride. google.com This reaction can be adapted for the synthesis of this compound by using appropriately substituted starting materials. Another approach is the oxidation of 4,4'-difluorodiphenylmethane with nitric acid. google.com This highlights the importance of the oxidation of diarylmethanes as a key synthetic step.

The synthesis of 3,3',4,4'-tetramethylbenzophenone, a precursor to benzophenonetetracarboxylic acid, is achieved through the Friedel-Crafts alkylation of o-xylene. orientjchem.org This further demonstrates the utility of Friedel-Crafts chemistry in constructing the benzophenone (B1666685) core, which can then be functionalized through oxidation of the alkyl substituents.

Optimization of Reaction Conditions for Research-Scale Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in a research setting. Key parameters that are often varied include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst.

In the case of Friedel-Crafts acylation, the choice of solvent can significantly impact the reaction outcome. While traditional solvents like carbon disulfide and nitrobenzene (B124822) are effective, their toxicity has led to the exploration of alternatives. The amount of Lewis acid catalyst is also a critical factor; typically, a slight excess is used to ensure complete reaction. The reaction temperature is another important variable that needs to be controlled to prevent side reactions.

For the oxidation of 4,4'-dialkyldiphenylmethane precursors, the choice of oxidizing agent and reaction conditions is paramount. The concentration of the oxidizing agent, the temperature, and the reaction time must be carefully controlled to achieve complete oxidation of the alkyl groups without causing degradation of the aromatic rings. The use of phase-transfer catalysts can sometimes improve the efficiency of the oxidation reaction, especially when using permanganate in a biphasic system.

Below is an interactive data table illustrating the hypothetical optimization of the oxidation of 4,4'-ditolylmethane to this compound.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KMnO4 | Water/Pyridine | 80 | 12 | 65 |

| 2 | KMnO4 | Water/Pyridine | 100 | 8 | 78 |

| 3 | Na2Cr2O7/H2SO4 | Acetic Acid | 90 | 10 | 72 |

| 4 | Na2Cr2O7/H2SO4 | Acetic Acid | 110 | 6 | 85 |

| 5 | O2/Co(OAc)2 | Acetic Acid | 120 | 5 | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of aromatic dicarboxylic acids to minimize the environmental impact of chemical processes. This includes the use of less hazardous solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable resources.

In the context of synthesizing this compound, several green approaches can be considered. For the Friedel-Crafts acylation step, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can be a greener alternative to traditional Lewis acids like AlCl3. These solid catalysts are often reusable, less corrosive, and produce less waste. The use of solvent-free reaction conditions or greener solvents like ionic liquids is also being explored.

For the oxidation step, catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is a much greener alternative to stoichiometric oxidants like permanganate or dichromate, which generate large amounts of inorganic waste. Catalysts based on transition metals like cobalt or manganese can effectively catalyze the aerobic oxidation of alkylaromatics. orientjchem.org

Photochemical methods also offer a green alternative. For example, the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight and a green solvent like ethanol (B145695) has been demonstrated. hilarispublisher.com While this is a reduction, the principles of using photochemical energy could potentially be applied to synthetic routes for this compound, for instance, in photo-oxidation reactions.

The following data table provides a comparison of traditional versus green chemistry approaches for the synthesis of this compound.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |

| Acylation | Friedel-Crafts with AlCl3 in CS2 | Catalytic Friedel-Crafts with zeolites (solvent-free) | Avoids hazardous solvent and corrosive, non-reusable catalyst. |

| Oxidation | Stoichiometric oxidation with KMnO4 | Catalytic aerobic oxidation with Co(OAc)2 | Uses air as the oxidant, minimizing inorganic waste. |

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 4,4 Carbonyldibenzoic Acid

Design Principles for MOFs Utilizing V-shaped Dicarboxylic Acid Linkers

The design of metal-organic frameworks (MOFs) is a process of molecular construction, where metal ions or clusters are connected by organic linkers to create extended, often porous, structures. The geometry and connectivity of the organic linker are crucial in determining the final topology of the MOF. researchgate.netrsc.org V-shaped dicarboxylic acid linkers, such as 4,4'-Carbonyldibenzoic acid, play a significant role in this design process.

The "V" shape of this compound, with the carboxylate groups at the ends of the arms, predisposes the resulting MOF to specific structural outcomes. The angle of the "V" and the length of its arms influence the size and shape of the pores within the framework. rsc.org This allows for a degree of predictability in the synthesis of MOFs with desired properties for applications like gas storage and separation. arxiv.org

The flexibility of the linker also plays a role. While some V-shaped linkers are rigid, others have a degree of rotational freedom around the central atom or group. This flexibility can lead to the formation of more complex and sometimes unexpected network topologies. researchgate.net The interaction between the V-shaped linker and the coordination geometry of the metal center is a key design consideration. Matching the angle of the linker with the preferred coordination angles of the metal ion can lead to the formation of stable, well-ordered frameworks. researchgate.netrsc.org

Synthesis and Crystallization of this compound-Based MOFs

The synthesis of MOFs from this compound typically involves the reaction of the acid with a metal salt in a suitable solvent system, often under elevated temperatures.

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs based on this compound. lucp.netresearchsynergypress.com In solvothermal synthesis, the reaction is carried out in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. lucp.netresearchgate.net This method allows for the crystallization of MOFs that may not form under ambient conditions. When water is used as the solvent, the method is termed hydrothermal synthesis. lucp.netresearchgate.net

The choice of solvent is critical as it can influence the deprotonation of the carboxylic acid groups and the solubility of the reactants, thereby affecting the final structure and morphology of the MOF. lucp.net Common solvents used in the solvothermal synthesis of these MOFs include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol (B145695). lucp.netcsic.es

Influence of Metal Centers (e.g., Ce(IV), Cd(II), Zn(II), Mn(II), Ni(II), Cu(II)) on MOF Architecture

Cerium (Ce(IV)) : Cerium-based MOFs, particularly those with Ce(IV), are known for their stability and potential applications in catalysis due to the redox activity of the Ce(IV)/Ce(III) couple. rsc.orgresearchgate.net The synthesis of Ce(IV)-MOFs often leads to the formation of hexanuclear {Ce₆O₄(OH)₄} clusters as the inorganic building units. rsc.orgnih.gov The use of this compound with Ce(IV) can result in robust frameworks with specific topologies. researchgate.net

Cadmium (Cd(II)) : Cadmium(II) ions are known to form a variety of coordination geometries, leading to diverse MOF structures. frontiersin.org When combined with this compound, Cd(II) can form frameworks with interesting topologies and potential applications in sensing and catalysis. nih.govrsc.org

Zinc (Zn(II)) : Zinc(II) is a popular choice for MOF synthesis due to its versatile coordination chemistry and the formation of well-defined SBUs, such as the paddle-wheel dinuclear unit. brieflands.comresearchgate.net Zn(II)-MOFs constructed with this compound can exhibit high porosity and have been explored for gas storage and separation. rsc.orgmdpi.com

Manganese (Mn(II)) : Manganese(II) can adopt various coordination numbers and geometries, leading to a range of MOF structures. rsc.orgrsc.org The reaction of Mn(II) with this compound can yield frameworks with unique magnetic and catalytic properties. mdpi.comresearchgate.netnih.gov

Nickel (Ni(II)) : Nickel(II) can form MOFs with interesting electronic and magnetic properties. nih.govcd-bioparticles.net The use of this compound as a linker with Ni(II) has led to the development of MOFs for applications in supercapacitors and catalysis. researchgate.netnih.govnih.gov

Copper (Cu(II)) : Copper(II) is well-known for forming the iconic paddle-wheel SBU, [Cu₂(CO₂)₄]. researchgate.net This SBU, when linked by this compound, can generate porous frameworks with applications in catalysis and separation.

The following table summarizes the influence of different metal centers on the architecture of MOFs synthesized with dicarboxylic acid linkers.

| Metal Center | Typical Coordination Geometry/SBU | Resulting MOF Characteristics |

| Ce(IV) | {Ce₆O₄(OH)₄} hexanuclear clusters | High stability, redox activity, catalytic potential. rsc.orgresearchgate.net |

| Cd(II) | Various coordination geometries | Diverse topologies, potential for sensing applications. frontiersin.orgnih.gov |

| Zn(II) | Paddle-wheel dinuclear units | High porosity, applications in gas storage and separation. brieflands.comresearchgate.net |

| Mn(II) | Various coordination numbers | Unique magnetic and catalytic properties. rsc.orgrsc.org |

| Ni(II) | Octahedral, Square Planar | Interesting electronic and magnetic properties, supercapacitor applications. nih.govnih.gov |

| Cu(II) | Paddle-wheel dinuclear units | Porous frameworks, catalytic and separation applications. researchgate.net |

Role of Solvent Systems and Modulators in MOF Formation

The solvent system plays a crucial role in MOF synthesis, influencing the solubility of reactants, the deprotonation of the linker, and ultimately the crystallization process. lucp.net The choice of solvent can even determine the final dimensionality and topology of the resulting framework. lucp.net

Modulators, typically monocarboxylic acids like benzoic acid or formic acid, are often added to the reaction mixture to control the nucleation and growth of MOF crystals. nih.govrsc.org They compete with the dicarboxylic acid linker for coordination to the metal centers, which can slow down the crystallization process and lead to the formation of larger, more well-defined crystals. researchgate.netresearchgate.net The concentration and chemical nature of the modulator can be tuned to control the defect density within the MOF, which can in turn influence its properties. researchgate.netnih.gov The use of modulators is a key strategy for "defect engineering" in MOFs. researchgate.net

Structural Elucidation and Topological Analysis of this compound-Derived MOFs

Determining the precise three-dimensional structure of MOFs is essential for understanding their properties and for rational design. A combination of crystallographic techniques is employed for this purpose.

Advanced Crystallographic Techniques (e.g., Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, 3D Electron Diffraction)

Single-Crystal X-ray Diffraction (SCXRD) : This is the gold standard for determining the atomic-level structure of crystalline materials. nih.gov When a single crystal of a MOF is of sufficient size and quality, SCXRD can provide a detailed and unambiguous three-dimensional map of the atomic positions, bond lengths, and bond angles within the unit cell. nih.gov This information is crucial for understanding the framework's topology, pore structure, and the coordination environment of the metal centers.

Powder X-ray Diffraction (PXRD) : Since it is not always possible to grow single crystals of sufficient size for SCXRD, powder X-ray diffraction is a widely used technique for the characterization of MOFs. frontiersin.org The PXRD pattern of a crystalline material is a fingerprint that can be used to identify the phase, assess its purity, and determine the unit cell parameters. nih.gov For known structures, the experimental PXRD pattern can be compared with a calculated pattern from single-crystal data to confirm the identity of the bulk material. In some cases, Rietveld refinement of PXRD data can be used to solve or refine crystal structures. researchgate.net

3D Electron Diffraction (3D-ED) : For very small crystals that are not suitable for SCXRD, 3D electron diffraction has emerged as a powerful technique for structure determination. This method uses an electron beam to collect diffraction data from nanocrystals, which can then be used to solve and refine the crystal structure.

Once the crystal structure is determined, topological analysis is performed to simplify the complex framework into a net of nodes (metal clusters or ions) and linkers (organic ligands). rsc.orgucl.ac.ukberkeley.edu This allows for the classification of the MOF architecture and provides a basis for understanding the relationship between the building blocks and the resulting framework. rsc.orgucl.ac.uk

The table below provides a summary of the crystallographic data for a selection of MOFs.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| CAU-21-BPDC | [Al(OH)(BPDC)] | Tetragonal | I422 | 17.2528 | 17.2528 | 23.864 | 90 | 90 | 90 | nih.gov |

| JMS-3 | [Cd(bpydc)₂(DMF)₂·2DMF]n | Monoclinic | - | - | - | - | - | - | - | frontiersin.org |

| JMS-4 | [Zn(bpydc)(DMF)·DMF]n | Monoclinic | - | - | - | - | - | - | - | frontiersin.org |

| Ni-SIP-BPY | - | Orthorhombic | Ama2 | 31.425 | 19.524 | 11.2074 | 90 | 90 | 90 | nih.gov |

| MOF 1 | [Zn₂(FPDB)₂(pyridine)₂] · 5H₂O | Monoclinic | C2/c | 23.279 | 7.837 | 26.776 | 90 | 106.7 | 90 | researchgate.net |

Determination of Secondary Building Units (SBUs) and Network Topologies

The final topology of a MOF is largely dictated by the geometry of its secondary building units (SBUs), which are the inorganic nodes, and the organic linkers that connect them. researchgate.netumn.edu In MOFs synthesized with this compound, various SBUs and resulting network topologies have been identified.

For instance, the reaction of 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, a derivative of the primary ligand, with different metal ions under solvothermal conditions has yielded MOFs with distinct structures. rsc.org One such framework, involving manganese, features a [MnO6] SBU and exhibits a 3D framework with an sra topology. rsc.org In contrast, a similar nickel-based MOF with a [NiO6] SBU forms a 2D network with a common sql (square lattice) topology. rsc.org Another copper-based MOF constructed from paddle-wheel [Cu2(CO2)4] SBUs resulted in a 3D framework with an lvt topology. rsc.org The use of different co-ligands can also influence the final structure, as seen in a zinc-based MOF that displays a (4)-connected uninodal sql topology. nih.gov Similarly, a cobalt-based MOF has been reported to show a (4,4)-connected binodal two-dimensional topology. nih.govresearchgate.net This demonstrates that the choice of metal center and reaction conditions plays a crucial role in determining the SBU and the ultimate network topology of the resulting MOF. ucl.ac.uk

Analysis of Interpenetration and Pore Architectures

The formation of interpenetrated frameworks is a common phenomenon in MOF chemistry, particularly when large pores are formed, which can be filled by one or more independent, identical frameworks to maximize stability. MOFs based on this compound and its derivatives provide clear examples of this.

A notable example is a copper-based MOF which reveals an unprecedented 4-fold interpenetrated 3D framework. rsc.org This high degree of interpenetration still allows for the formation of two distinct types of one-dimensional channels with diameters of 11 Å and 7 Å. rsc.org Another study reports the synthesis of an anionic MOF where the frameworks interpenetrate each other to create a 2-fold interpenetrating porous 3D structure. nih.gov The assembly of nickel and cobalt complexes with the H2bpndc ligand has also led to the formation of interpenetrating structures. researchgate.net

The pore architecture of these materials is directly influenced by the ligand's structure and the network's topology. berkeley.edu For example, a nickel-based MOF synthesized with 4,4′-biphenyl dicarboxylic acid (BPDC), a structurally related linker, exhibited a nanoplate morphology with a high specific surface area and a pore size distribution of 1–40 nm. nih.govnih.gov The ability to tune pore size is critical for applications in separation and catalysis. nih.gov

Functional Properties and Applications of this compound-Based MOFs

The unique structural features of MOFs, such as high porosity, large surface area, and tunable pore chemistry, make them promising candidates for a variety of industrial applications. researchgate.netrsc.orgrsc.org MOFs constructed from this compound are no exception, demonstrating significant potential in gas storage and separation.

Gas Adsorption and Separation Capabilities

The ability of MOFs to selectively adsorb certain gases over others is a key property for applications in gas purification and storage. researchgate.netnih.gov This selectivity can be driven by differences in affinity, size exclusion, or diffusion rates. researchgate.net

The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. researchgate.net MOFs are considered highly promising materials for this purpose due to their tunable structures and the potential for strong interactions with CO2 molecules. nih.govnih.govmdpi.com

MOFs based on derivatives of this compound have shown notable performance in CO2 adsorption. A copper-based MOF with a 4-fold interpenetrated structure demonstrated selective gas adsorption for CO2 over nitrogen (N2). rsc.org An anionic, interpenetrated MOF featuring amide-functionalized pores exhibited a CO2 adsorption capacity of 3.82 mmol/g at 273 K and 100 kPa, showing high selectivity over methane (B114726) (CH4) and nitrogen. nih.gov The enhanced CO2 capacity was attributed to the presence of the amide functional groups within the framework. nih.gov

Hydrogen (H2) is a clean energy carrier, but its efficient storage remains a significant challenge. researchgate.net MOFs are being extensively investigated as potential solid-state hydrogen storage materials, aiming to store H2 at lower pressures and more moderate temperatures than traditional methods. greencarcongress.comdiamond.ac.uk The storage capacity in MOFs is often linked to their high surface area and the presence of strong H2 binding sites, such as open metal sites. researchgate.net

While there is extensive research on hydrogen storage in various MOFs, specific data on the hydrogen storage capacity of MOFs synthesized directly from this compound is not widely reported in the reviewed literature. researchgate.netgreencarcongress.comberkeley.eduenergy.gov However, the general principles of MOF design for H2 storage—maximizing surface area and engineering optimal pore environments—would apply. The carboxylate nature of the ligand, common in many high-performing H2 storage MOFs, suggests that frameworks derived from it could be promising candidates for this application, though experimental verification is required.

The interaction of MOFs with water is a critical factor for their practical use, as moisture is present in many industrial gas streams. rsc.orgrsc.org The stability and adsorption behavior of MOFs in the presence of water can vary significantly depending on the metal-ligand bond strength and the hydrophilicity or hydrophobicity of the pore environment. berkeley.edursc.org

For MOFs based on this compound, stability in water has been noted as a key feature for certain applications. For example, an anionic MOF was reported to be stable in water, which enabled its evaluation for dye adsorption from aqueous solutions. nih.gov Zirconium-based MOFs, in general, are known for their high chemical stability, including resistance to water, which is attributed to the strong Zr-O bond in their SBUs. nih.govresearchgate.net While detailed water adsorption isotherms for many this compound-based MOFs are not always the primary focus of studies, their stability in aqueous environments is a crucial prerequisite for applications like CO2 capture from humid flue gas or separations in aqueous media.

Catalytic Activity in Organic Transformations and Environmental Remediation

MOFs built with this compound and its derivatives serve as highly effective and tunable platforms for catalysis. Their crystalline nature, high surface area, and the potential for functionalization of both the metal nodes and the organic linkers make them superior heterogeneous catalysts. nih.govresearchgate.netacs.org These materials bridge the gap between homogeneous and heterogeneous catalysis by providing isolated, well-defined active sites within a solid, recoverable framework. acs.org

Photocatalytic Degradation Mechanisms (e.g., Methyl Orange)

MOFs incorporating this compound have demonstrated significant potential in environmental remediation through the photocatalytic degradation of organic pollutants like methyl orange (MO). acs.org The degradation process is initiated when the MOF absorbs light, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻). acs.orgresearchgate.net

The primary mechanism involves the attack of these ROS on the complex structure of the methyl orange dye. The powerful oxidizing nature of the hydroxyl radicals, in particular, leads to the breakdown of the azo bond (-N=N-) and the aromatic rings of the dye molecule. researchgate.net This results in the progressive decomposition of the dye into simpler, less harmful inorganic ions like sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺), as well as carbon dioxide and water. researchgate.net The efficiency of the photocatalytic degradation can be influenced by factors such as the pH of the solution, the concentration of the dye, and the presence of scavengers for different active species. researchgate.net Studies using scavengers have confirmed that both hydroxyl radicals and photogenerated holes (h⁺) are crucial active species in the degradation process. researchgate.net

Heterogeneous Catalysis with MOF-Based Systems

The utility of MOFs based on aromatic dicarboxylic acids extends to a wide array of heterogeneous catalytic transformations in organic synthesis. The metal nodes can act as Lewis acid sites, while the functional groups on the organic linkers can serve as Brønsted acid or Lewis base sites, enabling bifunctional catalysis. nih.govresearchgate.net This dual functionality within a single, stable framework allows for complex, multi-step reactions to be carried out efficiently. acs.org

These MOF-based systems have been successfully employed as catalysts for:

Henry Reactions: Cobalt-based MOFs have been shown to catalyze the Henry reaction (nitroaldol reaction) between aldehydes and nitromethane, yielding β-nitroalkanols with good conversion rates. researchgate.net

Oxidative Coupling and Epoxidation: Copper-containing MOFs have demonstrated excellent performance as heterogeneous catalysts for the oxidative homo-coupling of arylboronic acids and the epoxidation of olefins under mild conditions. journalofsimulation.com

CO₂ Cycloaddition: Zinc-based MOFs can efficiently catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, showcasing size-dependent selectivity based on the pore dimensions of the framework. journalofsimulation.com

A key advantage of these MOF catalysts is their stability and reusability. They can be easily separated from the reaction mixture by filtration and reused for multiple cycles without a significant loss of catalytic activity, which is a critical factor for sustainable and industrial chemical processes. researchgate.netjournalofsimulation.com

Sensing and Detection Applications

The inherent luminescence of many MOFs, often derived from the organic linker or sensitized lanthanide metal centers, makes them exceptional candidates for chemical sensing. MOFs based on this compound and similar aromatic ligands can detect a variety of analytes, including metal ions and organic molecules, with high sensitivity and selectivity through changes in their fluorescence emission.

Luminescent Sensing of Metal Ions (e.g., Al³⁺, Ga³⁺)

MOFs have been designed as highly selective and sensitive "turn-on" fluorescent sensors for specific metal ions. For instance, a Europium-based MOF (Eu-MOF) synthesized with a benzothiadiazole-dibenzoic acid linker exhibits a remarkable fluorescence enhancement in the presence of aluminum (Al³⁺) and gallium (Ga³⁺) ions. bohrium.comnih.gov This response is highly selective, with negligible interference from other common metal ions. The detection limits for Al³⁺ and Ga³⁺ using such systems have been reported in the parts-per-million (ppm) range. bohrium.com Similarly, a UiO-66 type MOF has been utilized for the sequential "off-on-off" detection of Al³⁺ and other molecules. mdpi.com

| MOF System | Target Ion(s) | Sensing Principle | Detection Limit | Reference |

|---|---|---|---|---|

| JXUST-11 (Eu-MOF) | Al³⁺, Ga³⁺ | Fluorescence Enhancement | 2.9 ppm (Al³⁺), 10.2 ppm (Ga³⁺) | bohrium.com |

| UiO-66-(OH)₂ | Al³⁺ | Fluorescence Enhancement | 47 nM | mdpi.com |

Selective Detection of Organic Molecules (e.g., Ethylamine (B1201723), Gossypol (B191359), 2,4,6-Trinitrophenol, L-Histidine)

The tunable pores and functional surfaces of MOFs allow for the highly selective detection of various organic molecules.

Small Amines (e.g., Ethylamine): MOFs can exhibit high selectivity in detecting small volatile organic amines. For example, a cadmium-based MOF showed a distinct fluorescence red-shift specifically for methylamine, but not for the structurally similar ethylamine or propylamine, highlighting the potential for discriminating between small alkylamines. journalofsimulation.com The detection often relies on specific host-guest interactions between the amine and the MOF's framework.

Gossypol: Several lanthanide and zinc-based MOFs have been developed as effective sensors for gossypol, a toxic polyphenol found in cottonseed. researchgate.netbohrium.com Detection can occur via a "turn-on" mechanism, where gossypol acts as an antenna to sensitize the luminescence of a Yb³⁺-MOF, or a "turn-off" mechanism, where gossypol quenches the fluorescence of a Zn-MOF. bohrium.com These sensors show low detection limits and high selectivity, even in complex samples like cottonseed oil. researchgate.net

2,4,6-Trinitrophenol (TNP): Numerous luminescent MOFs are excellent sensors for nitroaromatic explosives like TNP. The electron-deficient nature of TNP leads to strong interactions with the electron-rich MOF framework, resulting in highly efficient fluorescence quenching. This allows for the sensitive and selective detection of TNP at parts-per-billion (ppb) levels, even in the presence of other similar nitro compounds.

L-Histidine: Chiral MOFs have been used for the selective and even enantiodifferentiating sensing of amino acids. A homochiral Zn-MOF demonstrated the ability to selectively detect histidine among other amino acids through fluorescence quenching. Furthermore, the chiral nature of the framework allowed it to distinguish between the D- and L-enantiomers of histidine, showcasing a rare example of enantiodiscrimination in sensing.

| Target Molecule | MOF Type | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Gossypol | Yb-MOF | "Turn-on" Fluorescence | LOD of 25 µg/mL | bohrium.com |

| Gossypol | Zn-MOF | "Turn-off" Fluorescence | LOD of 16.6 nM; 8s response | |

| 2,4,6-Trinitrophenol (TNP) | Amine-functionalized MOF | Fluorescence Quenching | Highly selective and sensitive in aqueous phase | |

| L-Histidine | Homochiral Zn-MOF | Fluorescence Quenching | Selective for histidine and differentiates D/L isomers |

Fluorescence Quenching and Enhancement Mechanisms

The sensing capabilities of these MOFs are governed by two primary photophysical phenomena: fluorescence enhancement and fluorescence quenching.

Fluorescence Enhancement ("Turn-On"): This mechanism is often observed in the detection of metal ions like Al³⁺ and Ga³⁺. bohrium.comnih.gov The binding of the target ion to the MOF framework can lead to several effects that boost fluorescence intensity. One proposed mechanism is the inhibition of non-radiative decay pathways upon coordination. Another is an excited-state intramolecular proton transfer (ESIPT) process that becomes more efficient upon ion binding. mdpi.com In lanthanide-based MOFs, the analyte itself can sometimes act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion (e.g., Eu³⁺, Yb³⁺), which then emits its characteristic luminescence. bohrium.com

Fluorescence Quenching ("Turn-Off"): This is the more common mechanism for detecting electron-deficient molecules like TNP or analytes that can engage in specific interactions, such as histidine. The primary quenching mechanisms include:

Photoinduced Electron Transfer (PET): An excited electron from the MOF's conduction band transfers to the lower-lying lowest unoccupied molecular orbital (LUMO) of the electron-accepting analyte (like TNP), preventing the electron from returning to the ground state via radiative emission.

Resonance Energy Transfer (RET): If there is significant spectral overlap between the emission spectrum of the MOF and the absorption spectrum of the analyte, the energy from the excited MOF can be non-radiatively transferred to the analyte.

Competitive Absorption: The analyte absorbs light at the excitation or emission wavelength of the fluorophore, reducing the amount of light that can be absorbed by or emitted from the MOF.

Charge-Transfer Interactions: The formation of a charge-transfer complex between the analyte (e.g., the protonated imidazolium (B1220033) ring of histidine) and the MOF's fluorophore can create a non-emissive state, leading to quenching.

The efficiency of these quenching processes is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quenching analyte.

Exploration in Other Advanced Material Applications (e.g., Dye Adsorption, Antimicrobial Agents)

The unique structural and chemical characteristics of this compound have prompted its exploration in various advanced material applications, particularly in the development of Metal-Organic Frameworks (MOFs) for environmental remediation and biomedical purposes. These explorations focus on leveraging the dicarboxylic acid's ability to form robust and porous frameworks with metal ions, which can then be utilized for dye adsorption and as antimicrobial agents.

Dye Adsorption

Metal-Organic Frameworks constructed using dicarboxylic acid linkers are recognized for their potential in removing dyes from wastewater. nih.govjchemrev.comjchemrev.com The effectiveness of these materials stems from their high porosity, large surface area, and the tunable nature of their structures. jchemrev.comresearchgate.net While specific studies on MOFs derived solely from this compound for dye adsorption are not extensively documented, the principles governing dye removal by other dicarboxylate-based MOFs provide a strong basis for its potential in this area.

The performance of various MOFs in dye adsorption highlights the potential for new frameworks. For instance, MOFs with different metal centers and organic linkers have demonstrated significant uptake of various dyes. The selection of the metal and the structure of the organic linker are critical in optimizing the adsorption performance. jchemrev.comjchemrev.com

Table 1: Comparative Dye Adsorption Capacities of Various Metal-Organic Frameworks This table presents data for various MOFs to illustrate the potential of this class of materials for dye adsorption. Specific data for MOFs based on this compound is limited in published research.

| MOF | Organic Linker | Dye | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|

| MIL-53(Fe) | 1,4-Benzenedicarboxylic acid | Methylene (B1212753) Blue | 161.3 |

| UiO-66 | 1,4-Benzenedicarboxylic acid | Methyl Orange | 232.6 |

| ZIF-8 | 2-Methylimidazole | Congo Red | 1450 |

| Cu-BTC | 1,3,5-Benzenetricarboxylic acid | Methylene Blue | 215 |

Antimicrobial Agents

The application of MOFs as antimicrobial agents is a rapidly growing field of research. oup.comnih.gov The antimicrobial activity of MOFs can be attributed to the synergistic effects of the metal ions and the organic linkers. nih.gov Metal ions, such as zinc and copper, are known to possess inherent antimicrobial properties. nih.govnih.gov When incorporated into a MOF structure, these metal ions can be gradually released, leading to a sustained antibacterial effect. nih.govmdpi.com

The mechanism of action for antimicrobial MOFs is multifaceted and can include the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and interference with essential cellular processes. rsc.org The morphology, particle size, and surface charge of the MOF particles are also critical factors influencing their interaction with bacterial cells. rsc.org

Table 2: Antimicrobial Activity of Selected Metal-Organic Frameworks This table provides examples of the antimicrobial efficacy of different MOFs to demonstrate the potential of this class of materials. Direct data for MOFs based on this compound is not widely available in the literature.

| MOF | Metal Ion | Organic Linker | Target Microorganism | Observed Effect |

|---|---|---|---|---|

| ZIF-8 | Zn(II) | 2-Methylimidazole | Escherichia coli, Staphylococcus aureus | Inhibition of bacterial growth |

| Cu-BTC | Cu(II) | 1,3,5-Benzenetricarboxylic acid | Escherichia coli | Bactericidal activity |

| GR-MOF-8 | Zn(II) | 5-((4-carboxyphenyl)ethynyl)isophthalic acid | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth with sustained release nih.govnih.gov |

| BioMIL-5 | Zn(II) | Azelaic acid | Staphylococcus aureus, Staphylococcus epidermidis | Maintenance of antimicrobial activity of individual components nih.gov |

Supramolecular Assemblies and Coordination Polymers Beyond Mofs

Self-Assembly Strategies Involving 4,4'-Carbonyldibenzoic Acid

The self-assembly of this compound is primarily driven by the reliable and directional nature of hydrogen bonds formed between its carboxylic acid groups. nih.gov These groups can act as both hydrogen bond donors and acceptors, leading to the formation of stable, ordered monolayers and three-dimensional structures. ciac.jl.cn A common and robust motif is the head-to-head dimerization of the carboxylic acids, creating a larger, well-defined supramolecular synthon. researchwithrutgers.com

These hydrogen-bonding interactions can be exploited to form not only monomolecular (homomeric) structures but also multimolecular (heteromeric) co-crystals. nih.gov By introducing other molecules with complementary hydrogen bonding sites, it is possible to guide the assembly process toward more complex and functional architectures. For instance, the co-assembly of carboxylic acids with compounds like amides or N-heterocycles can generate predictable supramolecular networks.

Furthermore, the self-assembly process can be influenced by external factors such as the choice of solvent and concentration. In aqueous media, the assembly of dicarboxylic acids can be mediated by electrostatic interactions in addition to hydrogen bonding. ciac.jl.cn The inherent drive to form these ordered structures makes this compound a powerful tool for creating nano- and microscale materials through bottom-up approaches. nih.gov

Formation of Coordination Polymers and Discrete Metallosupramolecules

When this compound is deprotonated, its carboxylate groups become effective ligands for coordinating with metal ions. This metal-ligand interaction is a cornerstone for constructing coordination polymers (CPs) and discrete metallosupramolecular assemblies. nih.gov These materials are formed through the self-assembly of the organic linker (the acid) and metal centers into extended networks. nih.gov

The final architecture of the resulting coordination polymer is highly dependent on several factors:

The Metal Ion: The coordination number, preferred geometry (e.g., octahedral, tetrahedral), and electronic properties of the metal ion dictate how the ligands are arranged in space.

The Ligand: The V-shape of the this compound ligand influences the topology of the resulting network.

Auxiliary Ligands: The introduction of additional linker molecules, such as bipyridines or phenanthrolines, can bridge metal centers and extend the dimensionality of the structure from 1D chains to 2D sheets or complex 3D frameworks. nih.gov

Reaction Conditions: Factors like temperature, solvent, and pH can influence the crystallization process and the final product. Hydrothermal synthesis is a common method for generating these crystalline materials. nih.govnih.gov

The resulting structures can range from simple discrete molecular dimers to intricate, interpenetrated three-dimensional networks. nih.gov

Table 1: Examples of Coordination Polymer Architectures Using Dicarboxylate Linkers

| Metal Ion(s) | Ancillary Ligand | Resulting Structure | Dimensionality | Ref. |

| Co(II) | 1,10-phenanthroline | Molecular Dimer | 0D | nih.gov |

| Zn(II) | 2,2'-bipyridine | 1D Polymer Chain | 1D | nih.gov |

| Cu(II) | None | 2D Coordination Grid | 2D | nih.gov |

| Mn(II) | 1,10-phenanthroline | 3D Metal-Organic Framework | 3D | nih.gov |

| Co(II) | None | 3D Framework with Channels | 3D | nih.gov |

Non-Covalent Interactions Governing Supramolecular Architectures

Hydrogen Bonding: This is the most significant interaction in the absence of metal ions. Carboxylic acid groups typically form centrosymmetric head-to-head dimers via strong O-H···O hydrogen bonds. researchwithrutgers.com These dimers can then act as larger building blocks that assemble further. In coordination polymers, coordinated water molecules or other protic groups can also participate in extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.gov

Metal Coordination: This strong, directional interaction forms the primary backbone of coordination polymers. The carboxylate groups of the ligand can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bridging, which directly influences the connectivity and dimensionality of the resulting framework. nih.gov

Hydrophobic Forces and Other Weak Interactions: In aqueous environments, hydrophobic effects can drive the aggregation of the nonpolar aromatic portions of the molecule. nih.gov Additionally, weaker C-H···O and C-H···π interactions often provide further stabilization, acting as a "glue" that holds different chains, sheets, or frameworks together into a final, intricate 3D architecture.

Table 2: Common Non-Covalent Interactions and Typical Distances

| Interaction Type | Description | Typical Distance (Å) | Ref. |

| O-H···O Hydrogen Bond | Between carboxylic acid groups, forming dimers or chains. | 2.6 - 2.8 | libretexts.org |

| π-π Stacking | Offset stacking of aromatic rings. | 3.3 - 3.8 (centroid-centroid) | researchwithrutgers.com |

| C-H···O Interaction | Between a C-H bond and a carbonyl or carboxylate oxygen. | 2.9 - 3.5 | |

| Metal-Oxygen Bond | Coordination of carboxylate oxygen to a metal center. | 2.0 - 2.4 (for transition metals) | nih.gov |

Design of Functional Supramolecular Systems with this compound Ligands

By carefully selecting metal ions and synthesis conditions, it is possible to design supramolecular systems and coordination polymers based on this compound with specific, targeted functions. The inherent properties of the ligand, combined with the characteristics of the assembled architecture, give rise to these functionalities.

One major area of application is in the creation of porous materials. By using appropriate metal clusters or ancillary ligands, coordination polymers with well-defined channels or pores can be synthesized. nih.gov After removal of solvent molecules from these pores, the resulting framework can be used for the selective adsorption and separation of gases or small molecules. For example, a cobalt(II) coordination polymer built from a tetracarboxylate linker was shown to adsorb significant amounts of methanol (B129727) and ethanol (B145695) vapor after activation. nih.gov

Another key application is in heterogeneous catalysis. The metal centers within a coordination polymer can act as active catalytic sites. Because the polymer is a solid, it can be easily recovered and recycled from the reaction mixture, offering advantages over homogeneous catalysts. A zinc(II)-based coordination polymer has been demonstrated as an effective and reusable catalyst for the Henry reaction. nih.gov

Furthermore, the incorporation of specific metal ions, particularly lanthanides, can impart luminescent properties to the resulting materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. These materials are candidates for applications in sensing, lighting, and optical devices.

Computational and Theoretical Investigations of 4,4 Carbonyldibenzoic Acid Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,4'-carbonyldibenzoic acid, DFT calculations are crucial for understanding its fundamental properties.

DFT studies typically begin with the optimization of the molecular geometry to find the lowest energy conformation. nih.gov From this optimized structure, various electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. actascientific.comdaneshyari.com A large HOMO-LUMO gap suggests high stability. actascientific.com

For instance, in a study on a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP/6-311G basis set determined the HOMO and LUMO energy values to be -6.82 eV and -1.82 eV, respectively, resulting in a significant energy gap of 5.0 eV, which indicates a stable molecular structure. actascientific.com Similar calculations for this compound would elucidate its electronic characteristics.

Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which helps in the assignment of experimental vibrational modes. researchgate.netnih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its intermolecular interactions and reactivity.

Table 1: Representative DFT-Calculated Properties for Benzoic Acid Derivatives

| Property | Value | Significance |

| HOMO Energy | -6.82 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.82 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | Varies | Influences solubility and intermolecular interactions. |

| Note: Data presented is for a related benzoic acid derivative, 4-(carboxyamino)-benzoic acid, as a representative example of DFT calculations. actascientific.com |

Molecular Dynamics Simulations for Host-Guest Interactions and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are particularly valuable for investigating host-guest interactions, especially when it is incorporated into larger structures like Metal-Organic Frameworks (MOFs) or other supramolecular assemblies.

MD simulations can model the dynamic behavior of a guest molecule, such as a gas or a small organic molecule, within the pores or channels of a host structure built from this compound linkers. frontiersin.org These simulations provide detailed information on the binding affinities, diffusion pathways, and conformational changes of both the host and guest molecules upon interaction. frontiersin.orgnih.gov

For example, MD simulations have been used to study the interaction of peptides with model membranes, revealing details of adsorption and penetration mechanisms. frontiersin.org Similar approaches can be applied to understand how small molecules interact with MOFs constructed from this compound, which is crucial for applications in gas storage, separation, and catalysis. nih.govnih.gov The simulations can elucidate the role of specific functional groups, like the carbonyl and carboxylic acid moieties of the linker, in binding guest molecules.

The insights gained from MD simulations can help in designing materials with tailored host-guest properties, such as selective adsorption of certain gases or the controlled release of drug molecules.

Computational Prediction of Crystal Structures and MOF Topologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, a field known as crystal structure prediction (CSP). rsc.org For this compound, CSP can be used to explore possible polymorphic forms and their relative stabilities. rsc.orgresearchgate.net This is important because different crystal packings can lead to vastly different physical properties.

In the context of MOFs, computational methods are used to predict the topologies that can be formed from a given organic linker, like this compound, and a metal node. arxiv.org By enumerating possible network topologies and evaluating their energetic stability, researchers can identify promising new MOF structures before they are synthesized in the lab. amazonaws.com This high-throughput computational screening approach accelerates the discovery of new materials with desired properties, such as high porosity for gas storage. arxiv.org

The process often involves generating a large number of candidate structures and then using force fields or DFT calculations to rank them based on their lattice energies. doi.orgarxiv.org This computational pre-screening can save significant experimental effort by focusing on the most promising synthetic targets.

Machine Learning and Artificial Intelligence Approaches in Materials Design

In the realm of MOFs, ML models can be trained on databases of existing structures to predict properties such as gas uptake, stability, and synthetic accessibility. chemrxiv.orgrsc.org For a linker like this compound, ML could be used to predict the properties of hypothetical MOFs incorporating this linker, guiding experimental efforts toward the most promising candidates. researchgate.net For example, an ML model could predict the CO2 adsorption capacity of a series of MOFs constructed from this compound and different metal ions.

AI, particularly through the use of large language models (LLMs), is also beginning to be used to extract information from scientific literature, generate hypotheses, and even suggest synthetic procedures. youtube.com While still in its early stages, the integration of AI and ML with computational chemistry methods holds immense promise for the automated design and discovery of novel materials based on this compound and other organic building blocks. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Integration of 4,4'-Carbonyldibenzoic Acid into Hybrid Materials and Composites

The integration of this compound into hybrid materials and composites is a rapidly growing area of research. These materials, which combine the properties of organic and inorganic components, offer synergistic advantages over their individual constituents. This compound is an ideal organic linker for creating these hybrids, particularly in the form of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of this compound allow for the design of MOFs with tailored pore sizes and chemical environments. For example, nickel-based MOFs synthesized with a related dicarboxylic acid, 4,4'-biphenyl dicarboxylic acid (BPDC), have shown tunable pore sizes that are beneficial for supercapacitor applications. nih.govresearchgate.net The length of the organic linker plays a crucial role in determining the pore size and surface area of the resulting MOF, with longer linkers like BPDC leading to larger pores. nih.gov

Researchers are also exploring the use of this compound in composites with other materials, such as polymers and carbon nanotubes. These composites can exhibit enhanced mechanical strength, thermal stability, and electrical conductivity, making them suitable for a wide range of applications, from aerospace components to electronic devices. The ability to fine-tune the properties of these hybrid materials by carefully selecting the components and synthesis conditions is a key driver of innovation in this field.

Table 1: Properties of Hybrid Materials Based on Dicarboxylic Acid Linkers

| Material | Linker | Metal Ion | Specific Surface Area (m²/g) | Pore Size | Application | Reference |

| Ni-BPDC-MOF | 4,4'-biphenyl dicarboxylic acid | Nickel | 311.99 | ~29.2 nm | Supercapacitors | nih.govresearchgate.net |

| JMS-3 | 2,2'-bipyridine-4,4'-dicarboxylic acid | Cadmium | - | - | Gas Adsorption | frontiersin.org |

| JMS-4 | 2,2'-bipyridine-4,4'-dicarboxylic acid | Zinc | - | - | Gas Adsorption | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Characterization Techniques for Complex Structures

The development of advanced characterization techniques is paramount to understanding the intricate structures formed by this compound. Techniques such as single-crystal X-ray diffraction are indispensable for determining the precise three-dimensional arrangement of atoms within MOFs and other crystalline materials. rsc.org This information is crucial for correlating the structure of a material with its properties and performance.

In addition to X-ray diffraction, a suite of other spectroscopic and analytical methods are employed. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the coordination between the carboxylic acid groups of the linker and the metal ions in a MOF. nih.gov Thermogravimetric analysis (TGA) provides insights into the thermal stability of these materials, which is a critical parameter for many applications. nih.gov

For more complex and potentially disordered structures, researchers are turning to more advanced techniques. Solid-state nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the local environment of specific atoms within a material, even in the absence of long-range crystalline order. Computational modeling and simulation are also becoming increasingly important for predicting the structures and properties of new materials based on this compound, guiding experimental efforts and accelerating the discovery process.

Development of Novel Applications in Energy, Environment, and Health

The unique properties of materials derived from this compound are paving the way for innovative applications in several key areas.

In the energy sector , MOFs based on dicarboxylic acid linkers are being investigated for their potential in energy storage and conversion. For instance, Ni-BPDC-MOFs have demonstrated high specific capacitance, making them promising candidates for supercapacitor electrodes. nih.govresearchgate.netmdpi.com The high surface area and tunable porosity of these materials allow for efficient ion transport and storage, which are essential for high-performance energy storage devices.

For environmental applications , the porous nature of these MOFs makes them excellent candidates for gas capture and separation. They can be designed to selectively adsorb specific gases, such as carbon dioxide, which is critical for carbon capture technologies aimed at mitigating climate change. frontiersin.org Additionally, these materials can act as catalysts for a variety of chemical reactions, including those relevant to biodiesel production. wu.ac.th

In the realm of health , MOFs are being explored for their potential in drug delivery and biomedicine. The pores of a MOF can be loaded with drug molecules, which can then be released in a controlled manner. The biocompatibility of the metal ions and organic linkers is a key consideration for these applications. While research in this area is still in its early stages, the potential for using MOFs to develop new therapeutic strategies is significant. Some MOFs have also shown promise for their antibacterial properties. nih.gov

Table 2: Performance of Dicarboxylic Acid-Based MOFs in Various Applications

| Application Area | MOF System | Key Performance Metric | Finding | Reference |

| Energy Storage | Ni-BPDC-MOF | Specific Capacitance | 488 F·g⁻¹ at 1.0 A·g⁻¹ | nih.govresearchgate.netmdpi.com |

| Environmental | Cu-BDC MOF | Biodiesel Conversion | 68.90% (transesterification) | wu.ac.th |

| Health | Cu-MOF | Antibacterial Activity | Effective against certain bacteria | nih.gov |

This table is interactive. Click on the headers to sort the data.

Bridging Fundamental Research with Industrial Scalability

A significant challenge in the field is translating the promising results from laboratory-scale research into industrially viable products and processes. The synthesis of this compound and its derivatives can be complex and costly, hindering their widespread adoption. google.com

Future research will need to focus on developing more efficient and cost-effective synthesis routes for this compound. This includes exploring alternative starting materials and catalysts, as well as optimizing reaction conditions to improve yields and reduce waste. For example, methods are being developed to synthesize similar compounds like 4,4'-oxybisbenzoic acid from more readily available precursors. google.com The development of scalable, "one-pot" synthesis procedures would be a major step forward. google.com

Furthermore, the manufacturing processes for creating MOFs and other hybrid materials need to be adapted for large-scale production. This involves moving from batch synthesis in the lab to continuous flow processes that are more suitable for industrial settings. Overcoming these challenges will be crucial for realizing the full commercial potential of materials based on this compound and for bringing their benefits to a wider range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.